![molecular formula C17H16N2O3S B6377358 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261918-62-0](/img/structure/B6377358.png)
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2C5P3PSP95) is a chemical compound composed of a phenol group and a cyano group, connected by a sulfur atom. It is a white crystalline solid with a melting point of 180-183 °C. The compound is used in various scientific research applications, and has a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is used in various scientific research applications, including in vitro studies of enzyme-catalyzed reactions, in vivo studies of drug metabolism and pharmacokinetics, and in vitro studies of receptor-ligand interactions. The compound is also used in the development of new drugs and therapeutic agents.
Mécanisme D'action
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is responsible for metabolizing a wide variety of drugs and other compounds in the body. By inhibiting CYP2C9, 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can help to reduce the metabolism of certain drugs and other compounds, allowing them to remain active in the body for a longer period of time.
Biochemical and Physiological Effects
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, the compound has been shown to have anticoagulant activity, and can also act as a weak inhibitor of the enzyme thrombin.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. In addition, the compound is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, the compound is not very soluble in water, and must be dissolved in an organic solvent prior to use.
Orientations Futures
Future research on 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to determine the compound’s efficacy in different in vitro and in vivo models. Other research could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development and therapeutic agents.
Méthodes De Synthèse
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by reacting 5-bromo-2-cyano-3-(pyrrolidinylsulfonyl)phenol with sodium hydroxide in an aqueous solution. The reaction is conducted at a temperature of 70-80 °C for 1-2 hours. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-7-6-14(11-17(15)20)13-4-3-5-16(10-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYQZNEHOLCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685013 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261918-62-0 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


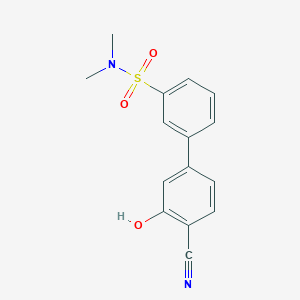
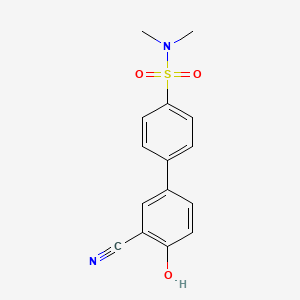


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
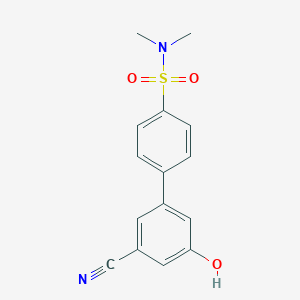
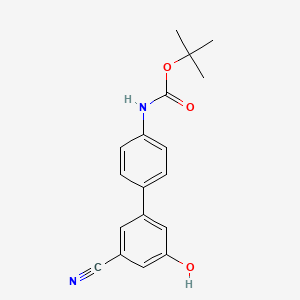
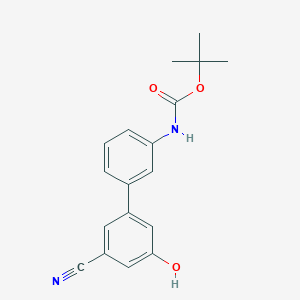


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)